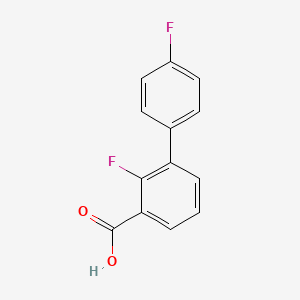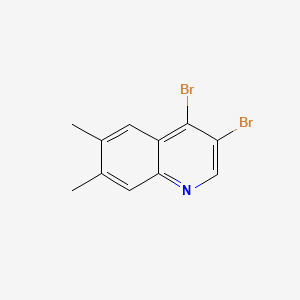
1-氯代异喹啉-8-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroisoquinolin-8-ol is a chemical compound that is used in various scientific research applications . It has a molecular formula of C9H6ClNO .
Physical And Chemical Properties Analysis
1-Chloroisoquinolin-8-ol has a molecular weight of 179.60 . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用
Mn催化的交叉偶联
1-氯代异喹啉-8-醇已用于Mn催化的交叉偶联,与芳基和烷基卤代镁反应 . 这种反应是一种广泛用于合成复杂有机分子的碳碳键形成反应。
Pd催化的交叉偶联
该化合物也已用于Pd催化的交叉偶联,与杂芳基硼酸和酯反应 . 钯催化的交叉偶联反应是形成碳碳键的强有力工具,在有机合成中得到了广泛的应用。
均偶联反应
1-氯代异喹啉-8-醇已用于均偶联反应,生成双异喹啉 . 双异喹啉的每个对映异构体可能作为不对称合成的手性配体非常有用。
氨基异喹啉基脲衍生物的制备
1-氯代异喹啉-8-醇用于制备新的氨基异喹啉基脲衍生物,这些衍生物对黑色素瘤细胞系表现出抗增殖活性 . 这些衍生物有可能发展成为新的抗癌药物。
控制不稳定硼酸的储存期限和稳定性
该化合物还可以应用于控制不稳定硼酸的储存期限和稳定性 . 这在有机硼化学领域尤为重要,在该领域,硼酸的稳定性是许多反应的关键因素。
8-羟基喹啉衍生物的合成
1-氯代异喹啉-8-醇可用于8-羟基喹啉衍生物的合成 . 这些化合物具有广泛的生物活性,包括抗菌、抗癌和抗真菌作用。
作用机制
Target of Action
It’s known that isoquinoline derivatives, to which 1-chloroisoquinolin-8-ol belongs, are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds are known to interact with various biological targets, but the specific targets for 1-Chloroisoquinolin-8-ol remain to be identified.
Mode of Action
Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions of 1-Chloroisoquinolin-8-ol with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Isoquinoline derivatives are known to interact with various biochemical pathways , but the precise pathways influenced by 1-Chloroisoquinolin-8-ol and their downstream effects need further investigation.
Pharmacokinetics
The compound’s molecular weight is 179.6 , which could influence its bioavailability
Result of Action
It’s known that isoquinoline derivatives can have various biological effects , but the specific effects of 1-Chloroisoquinolin-8-ol require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action
生化分析
Biochemical Properties
1-Chloroisoquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pharmaceuticals . The interactions of 1-Chloroisoquinolin-8-ol with biomolecules are primarily through its chloro and hydroxyl functional groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.
Cellular Effects
1-Chloroisoquinolin-8-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in certain biochemical reactions, thereby affecting the overall metabolic flux within the cell. The compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, 1-Chloroisoquinolin-8-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, 1-Chloroisoquinolin-8-ol can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloroisoquinolin-8-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Chloroisoquinolin-8-ol remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Chloroisoquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 1-Chloroisoquinolin-8-ol can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage.
Metabolic Pathways
1-Chloroisoquinolin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in metabolic pathways highlights its importance in cellular biochemistry.
Transport and Distribution
Within cells and tissues, 1-Chloroisoquinolin-8-ol is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-Chloroisoquinolin-8-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-chloroisoquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDHJBPGUUWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311508 |
Source


|
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-67-8 |
Source


|
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)
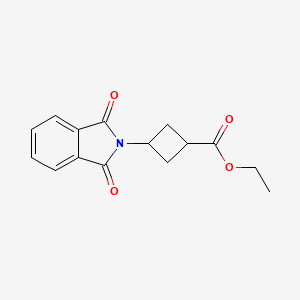
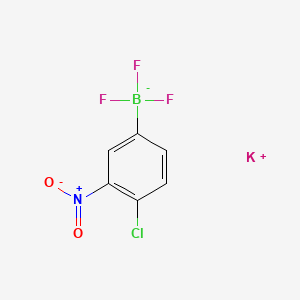
![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)
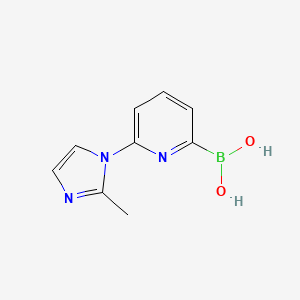
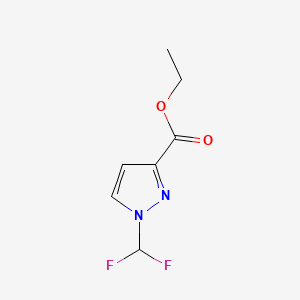
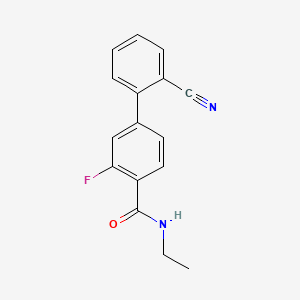
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)


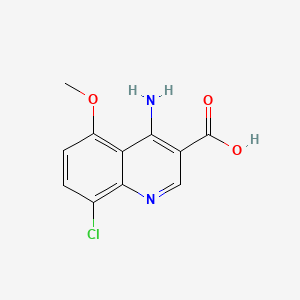
![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)
